methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Description
Methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a complex organic compound characterized by its intricate molecular structure
Properties
CAS No. |
698358-15-5 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Linear Precursors
Linear precursors such as diamines or amino alcohols undergo cyclization under acidic or basic conditions. For example, Nural et al. demonstrated that octahydropyrrolo[3,4-c]pyrrole derivatives (e.g., 2a-b ) are synthesized via 1,3-dipolar cycloaddition between azomethine ylides and dipolarophiles, followed by hydrogenation. Adapting this method, the introduction of benzyl groups at positions 2 and 5 can be achieved through N-alkylation using benzyl bromide prior to cyclization.
Key Conditions :
Multicomponent Reactions (MCRs)
MCRs offer a one-pot route to construct the bicyclic framework. The Ugi reaction , combining an amine, aldehyde, isocyanide, and carboxylic acid, has been employed to generate pyrrolo-pyrrole derivatives. For instance, US4990517A describes the use of trans-1-benzyl-4-methoxypyrrolidin-3-yl intermediates in MCRs to assemble similar structures.
Functionalization of the Bicyclic Core
Benzylation at Positions 2 and 5
Benzyl groups are introduced via nucleophilic substitution or reductive amination:
-
N-Alkylation : Treatment of the free amine intermediate with benzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours.
-
Reductive Amination : Reaction of a ketone intermediate with benzylamine using sodium cyanoborohydride in methanol.
Optimized Parameters :
Esterification at Position 3a
The methyl carboxylate group is installed via esterification:
-
Method A : Reaction of the carboxylic acid intermediate with methanol in the presence of thionyl chloride (SOCl₂).
-
Method B : Use of 4-bromomethyl-5-methyl-1,3-dioxol-2-one as an acylating agent in dimethylacetamide.
Comparative Data :
| Method | Solvent | Temperature | Yield |
|---|---|---|---|
| A | Methanol | Reflux | 72% |
| B | DMF | 50°C | 85% |
Subcritical Water as a Green Reaction Medium
Recent advances emphasize sustainable synthesis. Nural et al. reported that subcritical water (130°C, 30 bar) facilitates the reaction between octahydropyrrolo[3,4-c]pyrroles and benzoyl isothiocyanate, achieving 80–82% yield for thiourea derivatives. Adapting this method for benzylation could reduce organic solvent use by 75%.
Advantages :
-
Enhanced reaction kinetics due to high dielectric constant.
Catalytic Hydrogenation for Stereochemical Control
Stereoselective synthesis of the octahydropyrrolo[3,4-c]pyrrole core requires catalytic hydrogenation. US4990517A details the hydrogenation of pyrrolidin-3-yl intermediates using palladium-on-carbon (10% Pd) under 100 bar H₂ at 100°C. This step ensures the cis-fusion of the bicyclic system, critical for pharmacological activity.
Critical Parameters :
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Purity
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has been investigated for its pharmacological properties. Its structure suggests potential activity as a ligand for various receptors and enzymes, which could lead to the development of new therapeutic agents.
Case Studies:
- Anticancer Activity : Research has indicated that derivatives of pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines. This compound may act as a precursor for synthesizing more potent anticancer agents by modifying its functional groups.
- Neuroprotective Effects : Studies suggest that compounds with octahydropyrrole structures can have neuroprotective properties. Investigating the effects of this compound on neurodegenerative diseases could provide insights into new treatments.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its ability to undergo various chemical transformations. Its unique structure allows for modifications that can lead to the synthesis of more complex molecules.
Synthetic Applications:
- Synthesis of Complex Natural Products : Researchers have utilized this compound in the synthesis of complex natural products that require multi-step reactions involving cyclization and functionalization.
- Ligand Development : The compound can be employed in the development of ligands for catalysis or as part of coordination complexes in materials science.
Materials Science
The compound's unique structural features make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.
Research Insights:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanocomposites : Its use in creating nanocomposites could lead to materials with improved electrical or thermal properties due to the interaction between the organic compound and inorganic fillers.
Mechanism of Action
The mechanism by which methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context of its application, whether in research or therapeutic use.
Comparison with Similar Compounds
Pyrrolopyrrole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Benzyl derivatives: Compounds with benzyl groups at different positions or with different aromatic rings.
Uniqueness: Methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate stands out due to its specific arrangement of benzyl groups and the presence of the carboxylate group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications.
Biological Activity
Methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a synthetic compound with a unique chemical structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of octahydropyrrolo derivatives, characterized by the presence of dibenzyl groups and a carboxylate moiety. The synthesis typically involves multi-step organic reactions, including cyclization and alkylation processes. A common synthetic route includes:
- Formation of the Octahydropyrrolo Core : Cyclization of suitable precursors under acidic conditions.
- Benzyl Group Introduction : Utilization of Friedel-Crafts alkylation with benzyl chloride.
- Carboxylate Formation : Esterification reactions to yield the final product.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, such as acetylcholinesterase, which is crucial for neurotransmission.
- Receptor Modulation : It interacts with nicotinic acetylcholine receptors (nAChRs), potentially enhancing cognitive functions and neuroprotection.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating cholinergic neurotransmission.
- Cognitive Enhancement : Animal studies suggest improvements in memory and learning tasks when treated with this compound, likely due to its action on nAChRs.
Case Studies
- Study on Cognitive Function : In a controlled study involving rodents, administration of this compound resulted in significant improvements in maze navigation tasks compared to control groups (p < 0.05).
- Enzyme Activity Assay : The compound demonstrated a dose-dependent inhibition of acetylcholinesterase activity in vitro, with an IC50 value indicating potent inhibitory effects.
Table 1: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Cognitive Enhancement | Improves memory and learning in animal models | |
| Neuroprotection | Modulates nAChR activity |
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Cyclization | Acidic cyclization | Acidic medium |
| Benzyl Group Introduction | Friedel-Crafts alkylation | Benzyl chloride + Lewis acid |
| Carboxylate Formation | Esterification | Alcoholic solvent |
Q & A
Q. What are the common synthetic routes for methyl 2,5-dibenzyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, and how can reaction conditions be optimized for higher yields?
Answer: Synthesis involves multi-step alkylation and cyclization. Optimize by varying catalysts (e.g., Pd/C for hydrogenation) and reaction temperatures (e.g., 80–100°C for cyclization). Monitor intermediates via TLC and HPLC. For example, controlled benzylation under inert atmospheres improves regioselectivity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of this compound?
Answer: X-ray crystallography (using SHELXL refinement) resolves stereochemistry, achieving R-factors <0.05 with high-resolution data (d-spacing ≤0.8 Å). Complementary ¹H-¹³C HMBC NMR identifies through-space couplings, while variable-temperature NMR (200–300 K) detects dynamic stereochemistry .
Q. What chromatographic methods are optimal for purifying this compound from reaction byproducts?
Answer: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for baseline separation. For diastereomers, employ chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15). Confirm purity via LC-MS (ESI+) with m/z 350.46 [M+H]⁺ .
Q. How is the molecular structure validated post-synthesis?
Answer: Combine ¹H/¹³C NMR for functional group analysis, HRMS for molecular weight confirmation (m/z 350.46), and X-ray diffraction for absolute configuration. Cross-validate with DFT-optimized geometries (B3LYP/6-311++G**) .
Advanced Research Questions
Q. How should researchers resolve discrepancies between computational models and experimental X-ray data for this compound?
Answer: Use Hirshfeld atom refinement (HAR) in SHELXL to address hydrogen bonding mismatches. Validate against DFT calculations (B3LYP/6-311++G**) with RMSD thresholds <0.2 Å. Analyze residual density maps for electron density anomalies .
Q. What strategies mitigate crystal twinning during X-ray analysis of octahydropyrrolo[3,4-c]pyrrole derivatives?
Answer: Perform matrix scanning (0.5° oscillation) to identify untwinned regions. Use TWINABS for scaling and SHELXD for twin law identification. Refine with HKLF5 format and optimize BASF parameters. Validate with Rint <0.08 and CC1/2 >0.5 .
Q. What mechanistic insights guide the regioselective benzylation of pyrrolo-pyrrole precursors?
Answer: Regioselectivity is influenced by steric hindrance and transition-state stabilization. Kinetic studies (in-situ IR) show benzyl bromide prefers the less hindered nitrogen (ΔG‡ = 58 kJ/mol at 25°C). Computational models (M06-2X/def2-TZVP) confirm a 3.2 kcal/mol preference for C5 benzylation .
Q. How can variable-temperature NMR (VT-NMR) resolve contradictions between solution flexibility and solid-state rigidity?
Answer: VT-NMR (243–343 K) maps energy barriers (ΔG‡ via Eyring plots). Compare with molecular dynamics simulations (AMBER, 100 ns trajectories) to identify transient conformers. Analyze X-ray B-factors (>8 Ų indicates mobility) and refine with TLS models .
Q. What experimental design approaches optimize catalytic hydrogenation in pyrrolo-pyrrole synthesis?
Answer: Apply Box-Behnken design with factors: H2 pressure (10–50 bar), Pd/C loading (1–5%), and temperature (30–70°C). Response surface analysis identifies optimal conditions (e.g., 35 bar, 3.2% catalyst, 55°C). Monitor via in-situ FTIR (C=N reduction at 1650 cm⁻¹) .
Q. How are diastereomeric byproducts separated during large-scale synthesis?
Answer: Use preparative chiral SFC (supercritical fluid chromatography) with cellulose-based columns (e.g., Chiralcel OD-H) and CO2/methanol mobile phases. Optimize flow rates (3–5 mL/min) and backpressure (100–150 bar) for α >1.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
